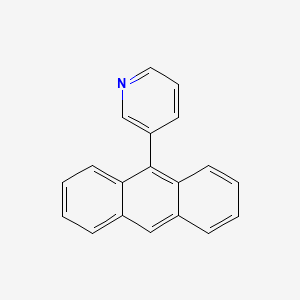

3-(Anthracen-9-yl)pyridine

Description

Significance of Anthracene-Pyridine Frameworks in Contemporary Chemical Research

Anthracene (B1667546) and its derivatives are widely recognized for their compelling photochemical and photophysical properties, stemming from their extended aromatic and conjugated π-system. beilstein-journals.org These properties make them fundamental components in the development of organic materials for electronics and photonics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgfrontiersin.org The planar structure of the anthracene unit facilitates effective π-π stacking, which is crucial for charge transport and other electronic phenomena in these materials. frontiersin.org Anthracene's chemical versatility allows for various reactions, such as electrophilic substitution and oxidation, enabling the synthesis of a wide array of functionalized derivatives. mdpi.com

The incorporation of a pyridine (B92270) ring, a nitrogen-containing heterocycle, into an anthracene scaffold introduces new functionalities. Pyridine derivatives are pivotal in medicinal chemistry and are known to coordinate with metal ions, making them valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). bohrium.comrsc.org The combination of these two moieties in anthracene-pyridine frameworks results in hybrid molecules with tunable electronic, optical, and coordination properties. Researchers are actively exploring these frameworks for applications ranging from nonlinear optical (NLO) materials to chemical sensors and novel luminescent systems. researchgate.netbohrium.com

Overview of Research Trajectories for 3-(Anthracen-9-yl)pyridine

Research involving the this compound scaffold has primarily focused on synthesizing and characterizing its derivatives for applications in materials science, particularly in the field of nonlinear optics. A significant research direction has been the investigation of chalcones derived from this framework. Chalcones are α,β-unsaturated ketones that serve as versatile precursors in organic synthesis.

One notable derivative is (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (abbreviated as 3PANC), which incorporates the this compound structure within a larger conjugated system. researchgate.netacs.org Studies on this compound have explored its synthesis, crystal structure, and, most importantly, its third-order nonlinear optical (NLO) properties. researchgate.netacs.orgnih.gov These properties are of great interest for developing materials used in optical power limiting and optical switching, which are essential for protecting sensitive optical instruments from high-intensity laser damage and for creating next-generation optical computing components. nih.gov

The research trajectory often involves comparing the 3-pyridyl derivative (3PANC) with its 2-pyridyl isomer, (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC), to establish clear structure-property relationships. researchgate.netacs.org By altering the substitution position on the pyridine ring, researchers can systematically tune the molecule's electronic and optical responses.

Scope and Objectives of Academic Investigations

The primary objective of academic studies on this compound and its derivatives is to understand the fundamental relationship between molecular structure and material properties. Key areas of investigation include:

Synthesis and Crystallization: Developing efficient synthetic routes, such as the Claisen-Schmidt condensation for chalcones, to produce these compounds. acs.org A major goal is to grow high-quality single crystals, which are essential for unequivocal structure determination via X-ray diffraction and for measuring solid-state properties. researchgate.netacs.org

Structural and Thermal Analysis: Characterizing the precise three-dimensional arrangement of atoms and how molecules pack in the solid state. researchgate.netacs.org Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structure, while thermal analysis determines the material's stability at high temperatures. acs.orgnih.gov

Linear and Nonlinear Optical Properties: Investigating how these materials interact with light. This includes studying their absorption and emission spectra as well as their third-order NLO response using techniques like Z-scan and degenerate four-wave mixing (DFWM). researchgate.netacs.org The goal is to quantify key NLO parameters, such as the two-photon absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.net

Computational Modeling: Employing quantum chemical methods like Density Functional Theory (DFT) to calculate molecular orbitals (HOMO-LUMO), electrostatic potentials, and theoretical NLO coefficients. researchgate.netacs.org These theoretical studies provide deeper insight into the experimental findings and help predict the properties of new, yet-to-be-synthesized molecules. acs.org

Through these integrated experimental and theoretical approaches, researchers aim to design and develop new, high-performance materials based on the this compound framework for advanced optical technologies. nih.gov

Detailed Research Findings

Investigations into anthracene-pyridine chalcones have yielded specific data on their optical and physical properties. A comparative study of (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) and (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) revealed how the nitrogen atom's position in the pyridine ring influences the material's characteristics. Both compounds were synthesized via the Claisen-Schmidt condensation method and grown into single crystals using a slow evaporation technique. acs.org

Structural analysis confirmed that both 2PANC and 3PANC crystallize in the centrosymmetric triclinic space group P1̅. researchgate.netacs.org Despite this similarity, their thermal and nonlinear optical properties show notable differences.

| Compound Name | Thermal Stability (°C) | Key Nonlinear Optical Finding |

| (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) | 169 | Stronger nonlinear refractive index. researchgate.netacs.org |

| (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) | 194 | Stronger two-photon absorption coefficient. researchgate.netacs.org |

The ultrafast third-order NLO properties were measured using ~50 fs laser pulses at 800 nm. researchgate.net The results demonstrated that both materials exhibit self-focusing nonlinear refraction and two-photon-assisted reverse saturable absorption, making them promising candidates for optical limiting applications. researchgate.net The second hyperpolarizability (γ), a measure of the third-order NLO response at the molecular level, was determined experimentally and through DFT calculations, showing good correlation. nih.gov

| Property | (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) | (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) |

| Decay Time (fs) | ~162 | ~180 |

| Second Hyperpolarizability (γ) (esu) | ~10⁻³⁴ | ~10⁻³⁴ |

| Data sourced from time-resolved DFWM and Z-scan experiments. researchgate.netnih.gov |

These findings highlight that subtle changes in the molecular structure—in this case, the position of a single nitrogen atom—can be used to fine-tune critical material properties for specific technological applications. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-anthracen-9-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-3-9-17-14(6-1)12-15-7-2-4-10-18(15)19(17)16-8-5-11-20-13-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELJKVGYZEBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295062 | |

| Record name | 3-(9-anthryl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20308-97-8 | |

| Record name | NSC99470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(9-anthryl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Anthracen 9 Yl Pyridine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions: A Mainstay in Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of biaryl compounds like 3-(anthracen-9-yl)pyridine.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely utilized method for the synthesis of this compound. This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. For the synthesis of the title compound, this translates to the reaction of 9-bromoanthracene (B49045) with pyridin-3-ylboronic acid. A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base, such as aqueous potassium carbonate. vulcanchem.comnih.gov The reaction is generally carried out in a solvent like toluene (B28343) under reflux conditions. vulcanchem.comnih.gov

While the synthesis of the 4-isomer, 4-(anthracen-9-yl)pyridine, has been reported with a yield of 69%, the yield for the 3-isomer may be affected by meta-directing effects in the Suzuki coupling. vulcanchem.comnih.gov The synthesis of various pyridine (B92270) derivatives using Suzuki cross-coupling has been extensively explored, highlighting the versatility of this method. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|

| 9-Bromoanthracene | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene | Reflux | This compound |

Stille Cross-Coupling Approaches (for derivatives)

The Stille cross-coupling reaction provides an alternative palladium-catalyzed route to biaryl compounds. This reaction pairs an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org For the synthesis of this compound derivatives, this could involve the reaction of a substituted 9-stannylanthracene with a 3-halopyridine or vice versa. The Stille reaction is known for its tolerance of a wide variety of functional groups, making it a valuable tool for the synthesis of complex derivatives. organic-chemistry.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence at the palladium center. wikipedia.org The choice of catalyst and ligands is crucial for the success of the Stille coupling, with bulky phosphine (B1218219) ligands often employed to stabilize the palladium intermediates. polito.it

Optimization of Reaction Parameters

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on various parameters. The choice of catalyst is paramount, with Pd(PPh₃)₄ and Pd₂(dba)₃ being common Pd(0) sources. collectionscanada.gc.cawiley-vch.de The nature of the phosphine ligand can significantly influence the reaction outcome, with bulky and electron-rich ligands often promoting oxidative addition and reductive elimination. collectionscanada.gc.ca

Solvents also play a critical role. For Suzuki-Miyaura couplings, a mixture of an organic solvent like toluene or 1,4-dioxane (B91453) and an aqueous basic solution is frequently used. vulcanchem.comresearchgate.net The choice of base, such as potassium carbonate or potassium phosphate, is also important and can affect the reaction rate and yield. vulcanchem.comacs.org Temperature is another key parameter, with many cross-coupling reactions requiring elevated temperatures to proceed at a reasonable rate. vulcanchem.comnih.gov The pH of the reaction medium, particularly in Suzuki-Miyaura couplings, can influence the stability of the boronic acid and the catalytic activity.

One-Pot Multicomponent Strategies for Polycyclic Pyridine Derivatives

One-pot multicomponent reactions offer an efficient approach to synthesizing complex molecules, including polycyclic pyridine derivatives. A study has demonstrated the synthesis of anthracene-linked polycyclic pyridine derivatives fused with coumarin (B35378) and pyrazole. researchgate.net This two-step process begins with a one-pot, three-component reaction of 9-anthracenecarboxaldehyde, 4-hydroxycoumarin, and 3-aminopyrazole (B16455) in acetonitrile (B52724), catalyzed by p-toluenesulfonic acid (p-TSA) under reflux conditions to form a dihydropyridine (B1217469) derivative. researchgate.net This intermediate is then oxidized to the corresponding pyridine derivative using molecular iodine in DMSO at 100°C. researchgate.net Such strategies are attractive due to their atom economy and the ability to generate structural diversity in a single synthetic operation. dergipark.org.trbeilstein-journals.org

Photochemical Synthesis Routes for Specific Derivatives

Photochemical methods can be employed for the synthesis of specific derivatives of anthracene-containing compounds. For instance, the photochemical conversion of (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide to its (2E,4Z)-isomer has been reported. chemrxiv.org This process involves irradiation with light of a specific wavelength to induce isomerization around a carbon-carbon double bond. While not a direct synthesis of the this compound core, this demonstrates the utility of photochemistry in modifying anthracene-containing scaffolds. It's important to note that anthracene (B1667546) derivatives can undergo photodegradation, which is a factor to consider in such synthetic approaches. researchgate.net

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of this compound and its derivatives, purification is a critical step to obtain the desired compound in high purity. A common and effective method for purification is column chromatography. vulcanchem.comnih.gov For the analogous 4-(anthracen-9-yl)pyridine, a mixture of petroleum ether and ethyl acetate (B1210297) (3:1, v/v) has been used as the eluent to isolate the product from the crude reaction mixture. nih.gov

Crystallization is another important technique for both purification and for obtaining high-quality crystals suitable for X-ray diffraction analysis. The choice of solvent is crucial for successful crystallization. For 4-(anthracen-9-yl)pyridine, slow evaporation of a solution in dichloromethane (B109758) and ethyl acetate yielded suitable crystals. iucr.org Due to the lower symmetry of this compound compared to its 4-isomer, crystallization conditions may need to be modified. vulcanchem.com

Chromatographic Separations (e.g., column chromatography)

Column chromatography is a widely utilized technique for the purification of anthracene-pyridine compounds. vulcanchem.comnih.goviucr.org For the separation of the crude product of this compound, column chromatography is employed, often using a silica (B1680970) gel stationary phase. vulcanchem.comnih.goviucr.org A common mobile phase, or eluent, for this separation is a mixture of petroleum ether and ethyl acetate, typically in a 3:1 volume-to-volume ratio. vulcanchem.comnih.goviucr.org This method is also used for the purification of the isomeric 4-(anthracen-9-yl)pyridine, which is synthesized via a Suzuki-Miyaura cross-coupling reaction. nih.goviucr.org

The selection of the eluent system is crucial for achieving effective separation of the desired compound from byproducts and unreacted starting materials. The polarity of the solvent mixture is adjusted to control the elution rate of the compounds through the stationary phase.

Table 1: Column Chromatography Parameters for Anthracenyl-Pyridine Compounds

| Compound | Stationary Phase | Eluent System (v/v) | Reference |

|---|---|---|---|

| This compound | Silica Gel | Petroleum Ether/Ethyl Acetate (3:1) | vulcanchem.com |

Recrystallization and Solvent Evaporation Methods

Recrystallization is another fundamental technique for purifying solid organic compounds. For derivatives of this compound, such as 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, colorless prisms can be obtained through recrystallization from a 1:1 mixture of ethyl acetate and petroleum ether. iucr.org

The solvent evaporation method is also effective for obtaining high-quality crystals suitable for X-ray diffraction analysis. nih.goviucr.org In the case of the related isomer, 4-(anthracen-9-yl)pyridine, crystals were grown by dissolving the solid compound in a solvent mixture of dichloromethane and ethyl acetate. nih.goviucr.org The slow evaporation of the solvents at room temperature over a period of about two weeks yielded light-yellow crystals. nih.goviucr.org Due to the lower symmetry of this compound compared to its 4-isomer, specific or modified recrystallization conditions may be necessary to achieve high crystallinity. vulcanchem.com The choice of solvent is critical, with combinations like dichloromethane and ethyl acetate being suggested. vulcanchem.com

Table 2: Recrystallization and Solvent Evaporation Conditions

| Compound/Derivative | Method | Solvent System | Outcome | Reference |

|---|---|---|---|---|

| 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Recrystallization | Ethyl Acetate/Petroleum Ether (1:1) | Colorless prisms | iucr.org |

| 4-(Anthracen-9-yl)pyridine | Solvent Evaporation | Dichloromethane/Ethyl Acetate | Light-yellow crystals | nih.goviucr.org |

Spectroscopic and Structural Characterization

Advanced Spectroscopic Analyses

Spectroscopic techniques are crucial for elucidating the molecular structure and electronic properties of 3-(Anthracen-9-yl)pyridine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of a related compound, (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC), was analyzed to identify its functional groups. nih.gov For derivatives of this compound, characteristic vibrational bands are observed. For instance, in a study of related chalcones, the IR spectra showed unsaturated carbonyl group bands at 1651-1660 cm⁻¹. scielo.br In another example, the FT-IR spectrum of (E)-1-(anthracen-9-yl)-3-(pyridin-4-yl)prop-2-en-1-one displayed peaks at 3049 cm⁻¹ (Aromatic C-H), 1634 cm⁻¹ (C=O), and 1582 cm⁻¹ (olefinic C=C). iosrphr.org The synthesis of various ternary lanthanide(III) complexes involving an ancillary ligand, 3-(anthracen-9-yl)-1-(pyridine-2-yl)prop-2-en-1-one (Anpp), was confirmed using FT-IR spectroscopy among other techniques. rsc.orgrsc.org

Table 1: Selected FT-IR Spectral Data for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | 3049 | iosrphr.org |

| Carbonyl (C=O) | 1634 | iosrphr.org |

| Olefinic C=C | 1582 | iosrphr.org |

| Unsaturated Carbonyl | 1651-1660 | scielo.br |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the molecule. The UV-Vis spectra of anthracene (B1667546) derivatives typically show characteristic vibronic peaks. chalmers.se Substitutions on the anthracene core have been found to only slightly affect the UV/Vis absorption. rsc.org In a study on related platinum(II) compounds, the absorption spectra were analyzed, and for one of the complexes, a weak and broad absorption band at wavelengths longer than 440 nm was attributed to a charge transfer process from the anthracene to the terpyridine unit. acs.orgrsc.org The photophysical properties of a zinc(II) molecular tweezer containing an anthracene subunit were evaluated in different solvents, showing that the solvent had no significant impact on the maximum absorption band. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

¹H-NMR: The ¹H-NMR spectra of this compound and its derivatives provide detailed information about the hydrogen atoms in the structure. For instance, the ¹H-NMR spectrum of (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) was used to confirm its molecular structure. nih.gov In the ¹H-NMR spectrum of (E)-1-(anthracen-9-yl)-3-(pyridin-4-yl)prop-2-en-1-one, multiplets corresponding to aromatic and vinyl protons were observed in the range of δ 7.15–8.60 ppm. iosrphr.org For related chalcones, the ¹H-NMR spectra confirmed their trans form with coupling constants of 16 Hz for the vinyl protons. scielo.br

¹³C-NMR: The ¹³C-NMR spectra provide information on the carbon framework of the molecule. In the ¹³C-NMR spectrum of (E)-1-(anthracen-9-yl)-3-(pyridin-4-yl)prop-2-en-1-one, signals for the various carbon atoms were observed, confirming the structure of the compound. iosrphr.org For a related chalcone (B49325), 3-(anthracen-9-yl)-1-(4-chlorophenyl)prop-2-en-1-one, the carbonyl carbon signal appeared at 188.5 ppm. scielo.br

Table 2: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 8.60 – 8.57 | m | Ar-H | iosrphr.org |

| ¹H | 8.08 – 8.07 | m | Ar-H | iosrphr.org |

| ¹H | 7.89 – 7.87 | m | Ar-H | iosrphr.org |

| ¹H | 7.51 – 7.48 | m | Ar-H | iosrphr.org |

| ¹H | 7.40 | d, J = 8.1 Hz | Ar-H | iosrphr.org |

| ¹H | 7.27 | d, J = 8.1 Hz | Ar-H | iosrphr.org |

| ¹H | 7.25 – 7.15 | m | =CH | iosrphr.org |

| ¹³C | 150.56, 144.04, 141.49, 132.65, 131.09, 128.98, 128.81, 128.39, 127.20, 126.96, 125.64, 124.91, 122.05, 119.56 | Aromatic & Olefinic C | iosrphr.org |

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to characterize derivatives of this compound. For example, the ESI-MS of a related compound, (E)-3-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine, showed a peak at m/z 372 [MH]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) has also been employed to confirm the molecular formula of related compounds. acs.orgrsc.org For instance, the HRMS of (E)-1-(anthracen-9-yl)-3-(pyridin-4-yl)prop-2-en-1-one showed an observed m/z of 332.1054 (M+23) for C₂₂H₁₅NO. iosrphr.org

Single Crystal X-ray Diffraction (XRD) Studies

Determination of Crystal System and Space Group

The crystal structure of several derivatives of this compound has been determined. For example, (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) crystallizes in the centrosymmetric triclinic space group P-1. nih.gov Another related compound, 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystal structure of 4-(anthracen-9-yl)pyridine has been reported to be in the monoclinic C2/c space group. nih.govresearchgate.netiucr.orgiucr.orgnih.gov

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

| (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) | Triclinic | P-1 | nih.gov |

| 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Monoclinic | P2₁/c | nih.gov |

| 4-(anthracen-9-yl)pyridine | Monoclinic | C2/c | nih.govresearchgate.netiucr.orgiucr.orgnih.gov |

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound is characterized by a significant twist between the anthracene and pyridine (B92270) rings. This twisted geometry is a consequence of the steric hindrance imposed by the meta-position linkage. vulcanchem.com Computational models have been employed to estimate the dihedral angle between the planes of the anthracene and pyridine rings, predicting a value in the range of 75–80°. vulcanchem.com This contrasts with the experimentally determined dihedral angle of 71.64° for the 4-isomer, 4-(anthracen-9-yl)pyridine. vulcanchem.comiucr.org

The increased dihedral angle in the 3-isomer is a critical factor influencing its solid-state properties. rsc.org In related, more complex molecules incorporating the this compound structural motif, a highly twisted molecular conformation is also observed. For instance, in (Z)-3-(anthracen-9-yl)-2-(pyridin-3-yl)acrylonitrile, this pronounced twist is a defining feature of its molecular structure. rsc.org Similarly, in a pyrazoline derivative containing both anthracene and pyridine rings, the dihedral angles between the mean plane of the pyrazoline ring and the pyridine and anthracene rings are 85.54° and 81.66°, respectively. nih.gov

| Compound | Dihedral Angle (°) | Method |

| This compound | 75–80 | Computational |

| 4-(Anthracen-9-yl)pyridine | 71.64 | Experimental |

| 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 85.54 (Pyrazoline-Pyridine) | Experimental |

| 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 81.66 (Pyrazoline-Anthracene) | Experimental |

This table presents a comparison of dihedral angles in this compound and related compounds, highlighting the twisted conformation.

Supramolecular Assembly Architectures

The interplay of the twisted molecular conformation and the various intermolecular interactions governs the formation of the supramolecular assembly of this compound. The meta-substitution pattern is expected to disrupt the one-dimensional chain formation that is driven by C-H...π and π-π stacking interactions in the 4-isomer. vulcanchem.com Instead, the molecular packing in this compound and its derivatives is likely to be dominated by weaker or alternative interactions. vulcanchem.com

The highly twisted nature of molecules like (Z)-3-(anthracen-9-yl)-2-(pyridin-3-yl)acrylonitrile, a direct derivative, prevents the close packing that would favor strong intermolecular forces, leading to a more loosely packed crystal lattice. rsc.org This structural arrangement, with well-separated anthracene units, is a direct consequence of the positional change of the nitrogen atom in the pyridine ring. rsc.org In more complex systems, such as those involving metal coordination, the pyridine nitrogen can act as a coordination site, leading to the formation of intricate multi-layered, zig-zagged supramolecular architectures. d-nb.info

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for modeling the properties of anthracene-pyridine systems, offering a balance between computational cost and accuracy.

Computational models have been used to predict the geometry of 3-(Anthracen-9-yl)pyridine. Due to steric hindrance from the meta-substitution, the dihedral angle between the anthracene (B1667546) and pyridine (B92270) planes is estimated to be around 75–80°. vulcanchem.com This is in contrast to the 4-isomer, 4-(anthracen-9-yl)pyridine, where the experimentally determined dihedral angle is 71.64°. vulcanchem.comnih.gov The bond lengths and angles within the anthracene and pyridine moieties are expected to be similar to those observed in related structures. For instance, in 4-(anthracen-9-yl)pyridine, the C–N bond in the pyridine ring is 1.3351(11) Å, and the C–C bonds in the anthracene core range from 1.3534(13) to 1.4352(1) Å. vulcanchem.comnih.gov

In a related compound, diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were performed for geometry optimization. tandfonline.com The calculated bond lengths and angles in this derivative showed good agreement with experimental X-ray diffraction data, underscoring the reliability of DFT methods for this class of compounds. tandfonline.com For example, the bond connecting the anthracene and pyridine rings was found to be 1.55 Å. tandfonline.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining the HOMO-LUMO energy gap, which is an indicator of molecular stability and reactivity.

For the related compound 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine, theoretical studies have shown that the HOMO is primarily located on the electron-donating imidazole (B134444) and pyridine moieties, while the LUMO is concentrated on the electron-accepting anthracene ring. tandfonline.com The calculated HOMO and LUMO energy levels for this molecule were -4.94 eV and -1.84 eV, respectively, resulting in an energy gap of 3.1 eV. tandfonline.com

In studies of other derivatives, such as (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) and (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC), DFT calculations have also been used to determine the HOMO-LUMO energy gaps. acs.orgnih.gov These analyses help in understanding the intramolecular charge transfer characteristics of these molecules.

A summary of FMO data for related compounds is presented in the table below.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine | -4.94 | -1.84 | 3.1 |

| (E)-3-(anthracen-9-yl)prop-2-enoate | -6.23 | -1.88 | 4.35 |

Data sourced from theoretical calculations on related anthracene-pyridine derivatives. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

For 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine, an ESP (Electrostatic Potential) map was generated to study the ground-state electronic cloud distribution. tandfonline.com In various anthracene-pyridine derivatives, the MEP analysis consistently shows that the nitrogen atom of the pyridine ring is an electron-rich region, making it susceptible to electrophilic attack. nih.govresearchgate.net Conversely, the hydrogen atoms of the anthracene and pyridine rings typically represent the electron-poor regions.

Natural Population Analysis (NPA) and Mulliken population analysis are methods used to calculate the partial atomic charges within a molecule, providing insight into the distribution of electron density. These calculations have been performed for several anthracene-pyridine derivatives to understand their electronic structure.

In a study of N-[3-anthracen-9-yl-1-(4-bromo-phenyl)-allylidene]-N-benzenesulfonohydrazine, both Mulliken charges and NPA were calculated to confirm the presence of specific intermolecular hydrogen bonding. researchgate.net For other related compounds, these analyses have helped in understanding the charge distribution and its influence on the molecule's properties.

NBO analysis has been performed on several related anthracene-pyridine derivatives. nih.govtandfonline.com For instance, in a study on diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, NBO analysis was used to understand the structural characteristics and biological properties of the compound. tandfonline.com Similarly, for (E)-3-(anthracen-9-yl)-1-(2,3-dihydrobenzo[b] tandfonline.comresearchgate.netdioxin-6-yl)prop-2-en-1-one, NBO analysis was employed to analyze the stability arising from hyperconjugative interactions and charge delocalization. nih.gov

Natural Population Analysis (NPA) and Mulliken Charges

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly useful for predicting absorption and emission spectra and understanding the nature of electronic transitions.

TD-DFT calculations have been widely applied to anthracene-pyridine derivatives to study their photophysical properties. researchgate.net For example, in the study of 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine, theoretical calculations were carried out to gain a deeper understanding of the geometry and electronic properties responsible for its fluorescence characteristics. tandfonline.com In another study on pyridine-based anthracene chalcones, TD-DFT was used to study excited-state energies. acs.orgnih.gov These computational approaches are crucial for designing and understanding materials for applications such as organic light-emitting diodes (OLEDs).

Charge Transfer Mechanisms and Dynamics

Charge transfer phenomena are critical in determining the photophysical and electronic properties of donor-acceptor molecules. In the case of this compound and its derivatives, the electron-rich anthracene unit typically acts as the electron donor, while the electron-deficient pyridine ring serves as the acceptor.

Intramolecular charge transfer (ICT) is a fundamental process in donor-π-acceptor (D-π-A) systems upon photoexcitation. plos.org In molecules like this compound, the absorption of light can promote an electron from a molecular orbital localized on the anthracene moiety (donor) to an orbital centered on the pyridine ring (acceptor). This charge redistribution creates a large excited-state dipole moment and significantly influences the molecule's fluorescence and nonlinear optical properties. acs.org

Computational studies, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in visualizing and quantifying ICT. researchgate.net The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key. For related anthracene-chalcone derivatives, calculations show that the HOMO is typically distributed over the anthracene ring and the π-linker, while the LUMO is localized on the acceptor group. plos.org This spatial separation of the FMOs is a hallmark of an effective ICT process. acs.org

In studies of the analogue 3PANC, the HOMO-LUMO energy gap was investigated using DFT techniques. nih.gov The energy gap is a critical parameter, with smaller gaps often correlating with higher chemical reactivity and polarizability. The charge transfer that occurs within the molecule is a direct consequence of its electronic structure. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies for Anthracene-Based Chalcones

Data derived from computational studies on analogous structures to illustrate typical values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Anth-1¹ | -5.70 | -2.77 | 2.93 | plos.org |

| Anth-2² | -5.51 | -2.75 | 2.76 | plos.org |

¹(E)-3-(anthracen-9-yl)-1-(2,3-dihydrobenzo[b] acs.orgvulcanchem.comdioxin-6-yl)prop-2-en-1-one ²(E)-1-(anthracen-9-yl)-3-(2',3'-dihydro-[2,2'-bithiophen]-5-yl)prop-2-en-1-one

Intermolecular charge transfer and other non-covalent interactions dictate how molecules pack in the solid state, which in turn affects the material's bulk properties. For pyridine-based anthracene chalcones like 3PANC, intermolecular interactions have been investigated computationally using Hirshfeld surface analysis. nih.gov This method helps to visualize and quantify interactions such as hydrogen bonds and π-π stacking. nih.gov

For this compound, DFT simulations predict the likelihood of specific intermolecular interactions that influence its supramolecular assembly. These include:

C–H⋯N Interactions : Hydrogen bonds can form between hydrogen atoms on the anthracene rings and the nitrogen atom of the pyridine ring of a neighboring molecule.

Offset π–π Stacking : The planar anthracene moieties are expected to arrange in slip-stacked configurations to minimize steric repulsion and maximize attractive π-system interactions.

These interactions are crucial for crystal engineering and understanding the charge transport properties in organic semiconductor applications. The meta-substitution pattern in this compound, compared to its 4-substituted isomer, likely leads to different packing motifs and interaction strengths. vulcanchem.com

Intramolecular Charge Transfer (ICT) Phenomena

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR)

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. DFT methods are widely used to simulate UV-Vis absorption spectra, as well as ¹H and ¹³C NMR chemical shifts. acs.orgbohrium.com

For the related compound 3PANC, its molecular structure and functional groups were confirmed with experimental FT-IR and NMR spectroscopy, with the findings supported by DFT calculations. acs.orgnih.gov Theoretical simulations of the UV-Vis spectrum are typically performed using TD-DFT, which can predict the electronic transition energies (corresponding to absorption maxima) and their corresponding oscillator strengths. acs.org These calculations help assign the observed absorption bands to specific electronic transitions, such as the π → π* transition within the anthracene system or the ICT band. acs.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. bohrium.com Comparing the simulated NMR spectra with experimental data allows for confident structural assignment. For anthracenyl chalcones, theoretical DFT values for proton chemical shifts of the anthracene ring have shown good agreement with experimental data. plos.org

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for an Anthracene Moiety in a Related Chalcone (B49325)

This table demonstrates the typical correlation between experimental and DFT-calculated values for similar compounds.

| Proton Environment | Experimental δ (ppm) | Theoretical δ (ppm) | Source |

| Anthracene Ring Protons | 6.86–9.04 | 7.73–8.92 | plos.org |

Analysis of Nonlinear Optical (NLO) Responses (e.g., First Hyperpolarizability)

Molecules with significant ICT character, like this compound and its derivatives, are often investigated for their third-order NLO properties, which are essential for applications in optical switching and power limiting. nih.gov The key parameter describing the molecular-level NLO response is the hyperpolarizability. The first hyperpolarizability (β) relates to second-order effects, while the second hyperpolarizability (γ) governs third-order phenomena.

DFT calculations are a standard method for computing these NLO properties. researchgate.net For centrosymmetric crystals, like those of 3PANC, the first hyperpolarizability (β) is zero, and the focus shifts to the third-order response. acs.orgnih.gov The second hyperpolarizability (γ) of 3PANC has been determined computationally and shows good correlation with values obtained from experimental techniques like Z-scan and degenerate four-wave mixing (DFWM). nih.gov The magnitude of γ is a direct result of the efficiency of intramolecular charge transfer within the molecule. plos.org

Table 3: Theoretical and Experimental Second Hyperpolarizability (γ) for Pyridine-Based Anthracene Chalcones

The data highlights the strong third-order NLO response in these systems.

| Compound | Method | Second Hyperpolarizability (γ) (esu) | Source |

| 3PANC | DFT | ~10⁻³⁴ | nih.gov |

| 3PANC | Z-scan | ~10⁻³⁴ | nih.gov |

| 3PANC | DFWM | ~10⁻³⁴ | nih.gov |

These findings for 3PANC and related systems strongly suggest that this compound would also possess interesting, albeit likely more modest, NLO properties due to the absence of the enhancing chalcone bridge.

Photophysical Phenomena and Advanced Optical Properties

Absorption Characteristics

The absorption of light by these molecules is the initial step in all subsequent photophysical and photochemical processes. The ultraviolet-visible (UV-Vis) absorption spectra of 3-(anthracen-9-yl)pyridine derivatives are dominated by the characteristic electronic transitions of the anthracene (B1667546) moiety.

Derivatives of this compound typically exhibit intense absorption bands in the UV region, which are characteristic of the π–π* electronic transitions within the conjugated system of the anthracene core. nih.govchalmers.se For instance, a study on vinyl-substituted anthracenyl-pyridine isomers, including a 3-pyridyl derivative, showed a prominent absorption maximum at approximately 396 nm in an acetonitrile (B52724) solution. nih.govacs.org This absorption is responsible for the yellow appearance of some of these compounds in their solid state. acs.org

The absorption spectra of these compounds often display a well-defined vibronic structure, a hallmark of the anthracene chromophore. chalmers.se This structured absorption is a result of the coupling of the electronic transition with various vibrational modes of the molecule. The solvent environment can have a minor impact on the absorption maxima, though significant shifts are not typically observed for the primary π–π* transitions. acs.org

Table 1: UV-Vis Absorption Maxima for a this compound Derivative

| Compound | Solvent | Absorption Maximum (λmax) |

|---|---|---|

| (E)-3-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine | Acetonitrile | ~396 nm |

Data sourced from a study on regioisomeric pyridyl π-conjugates. nih.govacs.org

The position and nature of substituents on the this compound framework can modulate the energy of the electronic transitions, leading to shifts in the absorption maxima (λmax).

Attaching substituents to the 9 and 10 positions of the anthracene core generally results in only minor bathochromic (red) shifts of less than 10 nm. chalmers.sersc.org However, extending the π-conjugation of the system can lead to more significant changes. For example, the introduction of a phenyl or a coupled phenyl-alkyne system to the anthracene moiety causes a red shift in the absorbance. mdpi.com

The electronic nature of the substituents also plays a crucial role. Electron-donating groups can increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a red shift in the absorption spectrum. Conversely, electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), which can also result in a bathochromic shift. A study on a series of aggregation-induced emission (AIE)-featured phenylmethylene pyridineacetonitrile derivatives demonstrated that changing the linking position of the pyridine (B92270) ring from meta to ortho and para positions resulted in a bathochromic shift in the absorption peak. semanticscholar.org

Table 2: Effect of Pyridine Linking Position on Absorption Maxima

| Compound | Linking Position | Absorption Maximum (λmax) in Toluene (B28343) |

|---|---|---|

| m-DBCNPy | meta (3-pyridyl) | 402 nm |

| o-DBCNPy | ortho (2-pyridyl) | 408 nm |

| p-DBCNPy | para (4-pyridyl) | 413 nm |

Data for (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-yl)acrylonitrile derivatives. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Absorption Profiles

Fluorescence and Luminescence Properties

Following the absorption of light, the excited molecules can relax to the ground state by emitting photons, a process known as fluorescence. The efficiency and color of this emission are key properties for applications in optoelectronics and sensing.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For the this compound family, this value is highly sensitive to the molecular structure and environment. Unsubstituted anthracene has a fluorescence quantum yield of about 30%. rsc.org However, substitutions at the 9 and 10-positions can dramatically alter this. rsc.org

For vinyl-substituted anthracenyl-pyridine isomers, the 3-pyridyl derivative, (E)-3-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine (AT3P), was found to be more emissive in solution compared to its 2-pyridyl and 4-pyridyl counterparts, with a fluorescence quantum yield of 22%. nih.gov In contrast, some phenyl-substituted anthracenes can have quantum yields approaching 100%, while the introduction of thiophene (B33073) substituents can drastically reduce the quantum yield to less than 10%. chalmers.sersc.org This highlights the significant role that even subtle electronic and steric changes can have on the deactivation pathways of the excited state. For instance, a series of phenylmethylene pyridineacetonitrile derivatives with a donor-acceptor structure showed that the ortho-substituted isomer exhibited the highest fluorescence quantum yield of 0.81 in a neat film. semanticscholar.org

Table 3: Fluorescence Quantum Yields of this compound Derivatives

| Compound | Substituent/Isomer | Solvent/State | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| (E)-3-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine | 3-pyridyl vinyl | Acetonitrile | 22% |

| (E)-2-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine | 2-pyridyl vinyl | Acetonitrile | 10% |

| (E)-4-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine | 4-pyridyl vinyl | Acetonitrile | 2% |

| o-DBCNPy | 2-pyridyl | Neat Film | 81% |

| m-DBCNPy | 3-pyridyl | Neat Film | 49% |

| p-DBCNPy | 4-pyridyl | Neat Film | 64% |

Data for vinyl-substituted derivatives from a study on positional variation of monopyridyl-N. nih.gov Data for DBCNPy derivatives from a study on tuning photophysical properties via positional isomerization. semanticscholar.org

The emission spectrum provides information about the color of the emitted light. For this compound derivatives, the emission is typically in the blue to green region of the visible spectrum. The exact emission wavelength can be tuned by modifying the molecular structure.

For example, the vinyl-substituted derivative (E)-3-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine emits at a maximum wavelength (λem) of 480 nm in the solution state, corresponding to a blue-green emission. nih.gov The emission color can also be influenced by the solid-state packing of the molecules. Different crystalline forms of the same compound can exhibit different emission colors due to variations in intermolecular interactions such as π-π stacking.

Furthermore, the introduction of different substituents allows for the fine-tuning of the emission color. A study of phenylmethylene pyridineacetonitrile derivatives showed that the emission peak red-shifted as the pyridine linking position was changed from meta to ortho and then to para, demonstrating a method for color tuning within this class of compounds. semanticscholar.org

Table 4: Emission Maxima of this compound Derivatives

| Compound | Substituent/Isomer | Solvent | Emission Maximum (λem) |

|---|---|---|---|

| (E)-3-(2-(10-(p-Tolyl)anthracen-9-yl)vinyl)pyridine | 3-pyridyl vinyl | Acetonitrile | 480 nm |

| m-DBCNPy | 3-pyridyl | Toluene | 465 nm |

| o-DBCNPy | 2-pyridyl | Toluene | 482 nm |

| p-DBCNPy | 4-pyridyl | Toluene | 497 nm |

Data for the vinyl-substituted derivative from a study on positional variation of monopyridyl-N. nih.gov Data for DBCNPy derivatives from a study on tuning photophysical properties. semanticscholar.org

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Several derivatives based on the this compound scaffold have been shown to exhibit AIE.

The AIE effect in these molecules is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the molecules can undergo low-frequency rotational or vibrational motions that provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these motions are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to strong fluorescence.

Interestingly, the tendency to exhibit AIE can be highly dependent on the substitution pattern. In a study of tolyl- and mesityl-substituted anthracenyl pyridyl π-conjugates, the 2- and 4-pyridyl isomers were AIE-active, whereas the 3-pyridyl isomers (AT3P and AM3P) displayed aggregation-caused quenching. nih.govacs.org However, when the substituent at the 10-position of the anthracene was changed to a thiophenyl group, all isomers, including the 3-pyridyl derivative, became AIE-active. nih.gov For instance, the thiophenyl-substituted 3-pyridyl derivative (ATh3P) showed a 12-fold enhancement in fluorescence intensity upon aggregation in a water/acetonitrile mixture. nih.gov This demonstrates that a delicate interplay between the position of the nitrogen atom in the pyridine ring and the nature of other substituents governs the AIE behavior.

Excited State Lifetime Measurements

The excited-state lifetime is a critical parameter that governs the photophysical behavior and potential applications of a fluorophore. For positional isomers of monopyridyl-anthracene conjugates, the lifetime of the excited state dictates the emission intensity. In a study of such isomers, the 3-pyridyl substituted variant (AM3P) exhibited a relatively long weighted mean lifetime of 2.04 ns in solution, which supports its intense emission in this state. nih.gov However, in the aggregate state, the lifetime shortens dramatically to 0.25 ns, contributing to its non-fluorescent nature in this form. nih.gov

The environment and molecular structure significantly influence these lifetimes. For instance, derivatives designed as hybridized local and charge-transfer (HLCT) emitters also exhibit lifetimes on the nanosecond scale when dispersed in a host matrix like 4,4′-bis(9H-carbazol-9-yl)biphenyl (CBP). chinesechemsoc.org In more complex systems, such as an iron-anthracene molecular dyad, the excited-state lifetime of the triplet phenylanthracene (³*PhAn) moiety was measured to be 11.5 µs, which is sensitive to oxygen, shortening to 165 ns in its presence. acs.org

Table 1: Excited State Lifetime Data for this compound Isomers and Related Derivatives

| Compound/State | Lifetime (ns) | Remarks | Source |

|---|---|---|---|

| AM3P (solution) | 2.04 | Weighted mean lifetime | nih.gov |

| AM3P (aggregate) | 0.25 | Shorter lifetime leads to non-fluorescent nature | nih.gov |

| HLCT Emitters (doped film) | Nanosecond-scaled | Dispersed in CBP host | chinesechemsoc.org |

| [Fe(LPhAn)2]+ (triplet state) | 11,500 (11.5 µs) | Under argon | acs.org |

| [Fe(LPhAn)2]+ (triplet state) | 165 | In aerated acetonitrile | acs.org |

Triplet State Dynamics

The triplet state plays a pivotal role in the photophysics of anthracene derivatives, influencing phenomena such as phosphorescence and triplet-triplet annihilation. The dynamics of this state, including its energy level, population via intersystem crossing, and subsequent decay pathways, are of fundamental importance.

Triplet Energy Levels

The energy of the lowest triplet excited state (T₁) is a key factor in determining the luminescent properties and potential for energy transfer processes. For derivatives of this compound, both experimental measurements and theoretical calculations have been employed to determine these values.

For example, in 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine, a derivative of the core compound, the triplet energy level was determined to be 2.3 eV from the onset of the phosphorescence spectrum. tandfonline.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) for the same molecule yielded a T₁ energy level of 0.776 eV. tandfonline.com This discrepancy highlights the differences that can arise between experimental and computational methods. DFT calculations on other 9,10-substituted anthracenes suggest that the first and second triplet state energies are not significantly affected by various substitutions. chalmers.se In complex systems involving platinum(II) pincer fragments, theoretical results have shown that a short distance between the platinum and anthracene components facilitates efficient through-space energy transfer from a pincer-localized triplet state (T₂) to the anthracene-localized triplet state (T₁). researchgate.net

Table 2: Triplet Energy Levels for this compound Derivatives

| Compound | T₁ Energy Level (eV) | Method | Source |

|---|---|---|---|

| 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine | 2.3 | Experimental (Phosphorescence Spectrum) | tandfonline.com |

| 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine | 0.776 | Theoretical (TD-DFT) | tandfonline.com |

| Platinum(II) Pincer Complex 3 | T₁ (anthracene) < T₂ (pincer) | Theoretical (TD-DFT) | researchgate.netaalto.fi |

Inter-system Crossing (ISC) Processes

Intersystem crossing (ISC) is a photophysical process involving a spin-flip, where a molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). rsc.org This process is formally spin-forbidden, but its efficiency can be enhanced by spin-orbit coupling (SOC), which is notably stronger in the presence of heavy atoms. acs.org

For many anthracene derivatives, the ISC rate is relatively low, leading to high fluorescence quantum yields. chalmers.se However, ISC is a critical step for phenomena like phosphorescence and thermally activated delayed fluorescence (TADF). rsc.orgmdpi.com In specially designed systems, ISC can be made highly efficient. For instance, in compact anthracene-naphthalimide dyads with a perpendicular geometry, an efficient spin-orbit charge transfer ISC (SOCT-ISC) was observed, occurring in just 376 fs. researchgate.net Similarly, platinum(II) complexes containing anthracene phosphane ligands demonstrate fast ISC to a triplet state associated with the metal component, with rates around 10¹¹ s⁻¹. researchgate.netaalto.fi This rapid ISC enables subsequent energy transfer to the anthracene moiety, facilitating organic phosphorescence. researchgate.net

Room-Temperature Phosphorescence (RTP) (for derivatives)

Room-temperature phosphorescence (RTP) is the emission of light from a triplet excited state at ambient temperatures. mdpi.com Achieving RTP in purely organic molecules is challenging because the long-lived triplet excitons are easily quenched by molecular motion and oxygen. acs.org

However, by incorporating derivatives of this compound into rigid matrices or specific molecular architectures, RTP can be realized. A key strategy is to suppress non-radiative decay pathways. acs.org For example, metal-organic frameworks and coordination polymers can provide the necessary rigidity. researchgate.net A notable approach involves the design of composite molecules where an organic chromophore is placed in close proximity to a metal center. In platinum(II) pincer complexes featuring an anthracene-functionalized phosphane ligand, efficient ISC and subsequent energy transfer lead to near-infrared (NIR) phosphorescence from the anthracene unit at room temperature. researchgate.net This sensitization strategy has been successful even for dyes that typically have very inefficient ISC, demonstrating a viable pathway to designing low-energy triplet emitters based on anthracene derivatives. researchgate.net

Hybridized Local and Charge-Transfer (HLCT) States

A significant advancement in the design of organic emitters is the development of molecules possessing hybridized local and charge-transfer (HLCT) excited states. chinesechemsoc.orgresearchgate.net These materials combine the characteristics of a locally excited (LE) state, which typically has a high radiative decay rate, and a charge-transfer (CT) state, which facilitates exciton (B1674681) utilization. chinesechemsoc.orgtandfonline.com

In molecules like this compound, the anthracene unit can act as an electron-accepting π-system, while the pyridine can be part of a donor moiety. tandfonline.com The geometric arrangement, particularly the torsional angle between the donor and acceptor units, is crucial in determining the degree of hybridization between the LE and CT states. chinesechemsoc.org

Theoretical studies on derivatives like 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine show that different excited states have distinct characters. The lowest singlet excited state (S₁) can be dominated by a CT transition, where the hole and electron are localized on different parts of the molecule (e.g., hole on the imidazo-pyridine and electron on the anthracene). tandfonline.com Higher excited states (like S₂) may be purely LE states, with both hole and particle on the anthracene ring, while other states (S₃, S₄) can exhibit mixed LE and CT character. tandfonline.com This mixing of states is the hallmark of an HLCT emitter. By carefully tuning the molecular structure, it is possible to engineer the energy levels of the LE and CT states to create efficient HLCT fluorophores for applications in organic light-emitting diodes (OLEDs). researchgate.nettandfonline.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Anthracen-9-yl)pyridine |

| 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine |

| 4,4′-bis(9H-carbazol-9-yl)biphenyl (CBP) |

| (2-(anthracen-9-yl)phenyl)diphenylphosphane |

| Anthracene |

| Naphthalimide |

| Platinum(II) pincer complexes |

| 9,10-diphenylanthracene (B110198) (DPA) |

| 4-(10-phenylanthracene-9-yl)pyridine |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene |

| 4-(10-phenylanthracene-9-yl)benzonitrile |

| 2-(10-(pyridin-3-yl)anthracen-9-yl)pyridine |

| 9,10-di(pyridin-3-yl)anthracene |

| 9,10-di(pyridin-2-yl)anthracene |

| (E)-3-(anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one |

| (Z)-3-(anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one |

| 2-(10-Bromoanthracen-9-yl)-4-methylpyridine |

| 3-(2-(4''-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1':4',1''-terphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile |

| 4-(10-(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline |

| 9-bromoanthracene (B49045) |

| pyridin-3-ylboronic acid |

Applications in Advanced Materials and Chemical Sensing

Organic Electronics and Optoelectronic Devices

The photoluminescent and charge-transport properties of anthracene-pyridine systems are highly valuable for the fabrication of organic electronic and optoelectronic devices. These materials offer the potential for lightweight, flexible, and cost-effective alternatives to traditional inorganic components.

Anthracene-pyridine derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as efficient emitters. The twisted structure between the anthracene (B1667546) and pyridine (B92270) units can lead to efficient intramolecular charge transfer, a key process for electroluminescence.

For instance, a fluorophore based on an imidazo[1,5-a]pyridine (B1214698) core linked to an anthracene unit has been synthesized and used in OLEDs. tandfonline.com This material demonstrated noteworthy performance, emitting a greenish-yellow light. The device exhibited a low turn-on voltage of 7 volts and achieved a luminous efficiency of 4.4 cd/A, a power efficiency of 2.2 lm/W, and an external quantum efficiency of 3.2%. tandfonline.com The promising characteristics of such materials highlight the potential of the anthracene-pyridine scaffold in developing efficient and color-tunable OLEDs for display and lighting technologies. tandfonline.com

Table 1: Performance of an Anthracene-Pyridine Based OLED

| Parameter | Value |

|---|---|

| Luminous Efficiency | 4.4 cd/A |

| Power Efficiency | 2.2 lm/W |

| External Quantum Efficiency | 3.2% |

| Turn-on Voltage | 7 V |

| Emission Color | Greenish-Yellow |

| CIE Coordinates | (0.34, 0.45) |

Data sourced from a study on an imidazo[1,5-a]pyridine-anthracene fluorophore. tandfonline.com

In the realm of solar energy, anthracene-based compounds are investigated as potential materials for organic photovoltaics (OPVs). The ability to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is crucial for efficient energy conversion. researchgate.net

Quantum chemical studies on various anthracene derivatives with different electron side groups have been performed to explore their suitability for organic solar cells. researchgate.net By modifying the structure, researchers can optimize the band gap to better match the solar spectrum, enhancing the efficiency of light harvesting. researchgate.net These theoretical investigations suggest that materials based on the anthracene framework are promising candidates for use in dye-sensitized solar cells and other photovoltaic device architectures. researchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, and the performance of these devices is heavily dependent on the semiconductor material used. aip.orgrsc.org Anthracene derivatives have been recognized as a significant class of organic semiconductors for this purpose. acs.org

To function effectively as n-type (electron-transporting) materials in OFETs, molecules require electron-deficient characteristics. The incorporation of a pyridine ring, an electron-withdrawing group, into an organic semiconductor is a strategy to achieve n-type behavior. qut.edu.au Research into pyridine-flanked diketopyrrolopyrrole (DPP) molecules, for example, demonstrates the push towards developing high-performance n-type organic semiconductors for applications in flexible and stretchable electronics. qut.edu.au The combination of anthracene's charge-carrying ability with pyridine's electron-withdrawing nature makes 3-(Anthracen-9-yl)pyridine derivatives interesting targets for creating stable and efficient semiconductors for OFETs. acs.orgqut.edu.au

Organic Photovoltaics (OPVs) and Solar Cells

Fluorescent Chemosensors and Probes

The inherent fluorescence of the anthracene moiety can be modulated by the interaction of the pyridine nitrogen with specific analytes. This "turn-on" or "turn-off" fluorescent response forms the basis for highly sensitive and selective chemosensors. tandfonline.combohrium.com

Derivatives of this compound have been engineered to act as fluorescent chemosensors for various metal ions, which are significant in biological and environmental systems.

Copper (Cu²⁺): A novel Schiff base derivative incorporating both anthracene and pyridine units has been synthesized for the selective "off-on" fluorescent detection of copper ions (Cu²⁺). researchgate.net The sensor operates through a photo-induced electron transfer (PET) mechanism. Another pyridine-based sensor demonstrated a distinct color change from colorless to yellow and a cyan fluorescence under UV light upon binding with Cu²⁺, with a detection limit of 0.25 µM. nih.gov

Aluminum (Al³⁺): An anthracene-bearing imidazole (B134444) derivative was designed as a "turn-on" fluorescent chemosensor for aluminum ions (Al³⁺). researchgate.net This type of sensor shows high selectivity and sensitivity, making it suitable for imaging intracellular Al³⁺ in living cells. researchgate.net

The development of these sensors is critical for monitoring toxic heavy metals in the environment and understanding the role of metal ions in biological processes. bohrium.comresearchgate.netresearchgate.net

Table 2: Examples of Anthracene-Pyridine Based Metal Ion Sensors

| Sensor Type | Target Ion | Detection Mechanism | Key Finding |

|---|---|---|---|

| Anthracene-Pyridine Schiff Base | Cu²⁺ | "Off-On" Fluorescence (PET) | High selectivity and applicability in live cell imaging. researchgate.net |

| Simple Pyridine-based Sensor | Cu²⁺ | Colorimetric and Fluorometric | Limit of detection of 0.25 µM. nih.gov |

The electron-deficient nature of nitroaromatic compounds, such as the explosive picric acid, makes them ideal targets for detection by electron-rich fluorescent molecules. scispace.comresearchgate.net

Fluorescent metal-organic frameworks (MOFs) decorated with pyridine functionalities have been shown to be effective in selectively detecting picric acid. scispace.com The detection often relies on the quenching of the sensor's fluorescence upon interaction with the analyte. An Al³⁺ complex of a pyridine-pyrazole ligand demonstrated its utility as a fluorescent sensor for picric acid. nih.gov The fluorescence of the Al³⁺ complex was significantly quenched in the presence of picric acid compared to other nitroaromatic compounds. nih.gov This high sensitivity and selectivity are crucial for applications in homeland security and environmental monitoring of hazardous materials. acs.org

Detection of Organic Analytes (e.g., picric acid and other nitro-aromatic explosives)

Supramolecular Chemistry and Crystal Engineering

The pyridine moiety in this compound provides a coordination site for metal ions, making it a valuable building block in supramolecular chemistry and crystal engineering. This allows for the construction of well-defined, multi-dimensional structures with tailored properties.

The nitrogen atom of the pyridine ring in this compound and its derivatives can act as a ligand, coordinating with various metal ions to form stable coordination complexes. mdpi.com This ability is fundamental to its application in supramolecular chemistry. For example, pyridine-containing chalcones, which are structurally related to this compound, have been shown to form complexes with silver(I) ions. mdpi.com In these complexes, the carbonyl group and the pyridine fragment can both participate in coordination with the metal ion. mdpi.com

The formation of these coordination complexes can significantly influence the photophysical properties of the ligand. For instance, the complexation of anthracene-containing chalcones with a trinuclear silver(I) pyrazolate macrocycle can lead to a switch in the emission nature from charge transfer to ligand-centered at low temperatures. mdpi.com Similarly, the coordination of this compound derivatives with lanthanide ions, such as praseodymium (Pr), erbium (Er), and ytterbium (Yb), has been demonstrated to form novel metal complexes. bohrium.com In some cases, the formation of a coordination complex can protect the anthracene unit from photodegradation. For instance, the formation of a zinc(II) molecular tweezer with a terpyridine scaffold featuring anthracene units at the 6,6″-positions demonstrated increased stability towards singlet oxygen. acs.org

The table below summarizes some examples of coordination complexes formed with derivatives of this compound.

| Ligand Derivative | Metal Ion | Resulting Complex Feature | Reference |

| Pyridine-containing chalcones | Silver(I) | Complex formation via π-π/M-π interactions | mdpi.com |

| Schiff base ligand | Pr, Er, Yb | Bidentate coordination through azomethine nitrogens | bohrium.com |

| Terpyridine with anthracene units | Zinc(II) | Increased photostability of anthracene | acs.org |

| 4-(10-phenylanthracen-9-yl)pyridine | Cobalt(II) | Formation of 1:1 coordination complexes | acs.org |

The ability of this compound to form coordination complexes is harnessed in the design of self-assembled systems and supramolecular polymers. mdpi.com These systems are formed through non-covalent interactions, such as metal-ligand coordination and π-π stacking, leading to the spontaneous organization of molecules into larger, ordered structures.

For example, pyridine-appended fluorophores have been shown to undergo molecular self-assembly, which can be controlled by the molecular structure. bohrium.com This self-assembly can influence the fluorescence properties of the material, leading to applications in stimuli-responsive materials. bohrium.com The formation of coordination polymers using ligands like 9,10-bis(4-pyridyl)anthracene with zinc and cadmium ions has been reported, resulting in luminescent materials with potential sensing applications.

The design of ditopic monomers capable of self-assembling into one-dimensional non-covalent polymers through chalcogen bonding has also been explored, highlighting the versatility of pyridine-based building blocks in creating complex supramolecular architectures. d-nb.info These self-assembled systems can exhibit interesting properties, such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. nih.gov

The way molecules arrange themselves in a crystal, known as crystal packing, has a profound impact on the solid-state fluorescence properties of a material. rsc.org In the case of this compound and its derivatives, the position of the nitrogen atom in the pyridine ring can significantly influence the molecular conformation and intermolecular interactions within the crystal lattice. rsc.org

For instance, studies on pyridylacetonitrile-integrated anthracene fluorophores have shown that the position of the pyridine nitrogen affects the degree of molecular twisting and the extent of π-π stacking between anthracene units. rsc.org A highly twisted molecular conformation can prevent close packing and π-π stacking, leading to enhanced solid-state fluorescence. rsc.org In contrast, a face-to-face arrangement of pyridine rings or overlapping of anthracene and pyridine rings can result in weaker fluorescence. rsc.org

The crystal structure of derivatives like (Z)-3-(anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one reveals a twisted molecule where the crystal packing is stabilized by weak C-H···O interactions, forming chains along a specific crystal axis. researchgate.net The solid-state emission of anthracene derivatives can differ significantly not only between different compounds but also for the same compound in different crystal packings. mdpi.com This highlights the critical role of crystal engineering in tuning the solid-state optical properties of these materials for applications in areas like organic light-emitting diodes (OLEDs).

The table below presents data on the solid-state fluorescence quantum yields of some (Z)-3-(anthracen-9-yl)-2-(pyridin-X-yl)acrylonitrile derivatives, illustrating the effect of the nitrogen position.

| Compound | Nitrogen Position | Solid-State Fluorescence Quantum Yield (ΦF) | Reference |

| 2-APy | 2 | 1.68% | rsc.org |

| 3-APy | 3 | 45.83% | rsc.org |

| 4-APy | 4 | 6.05% | rsc.org |

Design of Self-Assembled Systems and Polymeric Materials

Photon Upconversion Systems

Photon upconversion is a process where lower-energy photons are converted into higher-energy photons. This compound and its derivatives have shown significant promise as components in photon upconversion systems, particularly those based on triplet-triplet annihilation.

Triplet-triplet annihilation (TTA) upconversion is a mechanism that involves a sensitizer (B1316253) and an annihilator. acs.org The sensitizer absorbs a low-energy photon and, through intersystem crossing, populates its triplet excited state. acs.org This triplet energy is then transferred to an annihilator molecule, such as a derivative of this compound. acs.orgchalmers.se When two triplet-excited annihilator molecules collide, they can undergo TTA to generate one singlet-excited annihilator, which then deactivates by emitting a higher-energy photon. acs.org

Anthracene and its derivatives are commonly used as annihilators in TTA-UC systems due to their favorable photophysical properties. chalmers.sersc.org Specifically, derivatives like 4-(10-phenylanthracene-9-yl)pyridine have been successfully utilized as annihilators in TTA-UC systems, employing platinum octaethylporphyrin as the sensitizer. chalmers.sersc.org The upconversion quantum yields observed with these systems have been found to be comparable to or even slightly exceed that of the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). chalmers.sersc.org

The efficiency of the TTA-UC process depends on several factors, including the triplet energy levels of the sensitizer and annihilator, and the rate of triplet energy transfer. acs.organnualreviews.org The design of the annihilator is crucial, and substitutions on the anthracene core can be used to fine-tune its properties without significantly altering its inherent optical characteristics. rsc.org

The table below lists some anthracene derivatives used as annihilators in TTA-UC and their observed performance.

| Annihilator | Sensitizer | Key Finding | Reference |

| 4-(10-phenylanthracene-9-yl)pyridine | Platinum octaethylporphyrin | Upconversion quantum yield slightly exceeded that of DPA. | chalmers.sersc.org |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Platinum octaethylporphyrin | Successfully utilized as an annihilator in a TTA-UC system. | chalmers.sersc.org |

| 4-(10-phenylanthracene-9-yl)benzonitrile | Platinum octaethylporphyrin | Demonstrated efficient TTA-UC performance. | chalmers.sersc.org |

| Pyridine-substituted anthracenes | Zinc porphyrin (ZnOEP) | Achieved the first sensitizer-annihilator coordination complex for TTA-UC. | acs.org |

Photocatalysis Research (for related derivatives)

While research specifically on the photocatalytic activity of this compound is not extensively documented, numerous studies on its derivatives highlight the potential of this structural motif in photocatalysis. The anthracene core can act as a photosensitizer, and the pyridine group can be modified or be part of a larger ligand system to facilitate catalytic processes.

One area of investigation is the use of metal complexes incorporating anthracene-pyridine ligands. For instance, a study on new silver(I) complexes with a 2,6-di(anthracen-9-yl)pyridine ligand demonstrated their activity as photocatalysts for the degradation of methylene (B1212753) blue under sunlight irradiation. scispace.com This suggests that the combination of an anthracene-pyridine structure with a metal center can lead to effective photocatalytic systems.

Another approach involves the development of supramolecular structures. A zinc-based molecular tweezer incorporating a 2-(10-(phenylethynyl)anthracen-9-yl)pyridine derivative has been shown to be capable of generating singlet oxygen upon blue light irradiation. acs.orgacs.org This heteroleptic complex was successfully applied to the photocatalytic oxidation of cyclohexa-1,3-diene. acs.orgacs.org The study also highlighted that the complex form is more resistant to photodegradation compared to the ligand alone. acs.org

Furthermore, ruthenium(II) complexes containing an anthracenyl-imidazo-phenanthroline ligand, a derivative of an anthracene-pyridine structure, have been synthesized and shown to have photocatalytic anticancer activity under green light. nih.gov These complexes were found to induce cell death through the generation of reactive oxygen species and the photo-oxidation of NADH. nih.gov

These examples underscore the utility of designing new materials based on the this compound framework for photocatalytic applications. The ability to tune the photophysical and catalytic properties through derivatization opens up possibilities for creating efficient and selective photocatalysts for various chemical transformations and therapeutic applications.

Q & A

Basic Research Questions